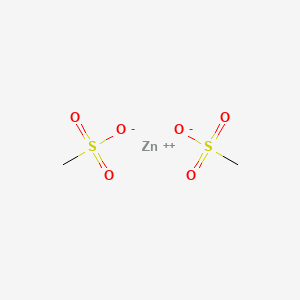

Methanesulfonic acid, zinc salt

货号:

B8789034

CAS 编号:

33684-80-9

分子量:

255.6 g/mol

InChI 键:

MKRZFOIRSLOYCE-UHFFFAOYSA-L

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

Methanesulfonic acid (MSA) is an organosulfuric, colorless liquid with the molecular formula CH3SO3H . It is the simplest of the alkylsulfonic acids . Salts and esters of methanesulfonic acid are known as mesylates . It is hygroscopic in its concentrated form . Methanesulfonic acid can dissolve a wide range of metal salts, many of them in significantly higher concentrations than in hydrochloric acid (HCl) or sulfuric acid .

Synthesis Analysis

The first commercial production of MSA was based on oxidation of dimethylsulfide by O2 from air . In 1967, the Pennwalt Corporation developed a different process for dimethylsulfide oxidation using chlorine, followed by extraction-purification . In 2022 this chlorine-oxidation process was used only by Arkema (France) for making high-purity MSA .Molecular Structure Analysis

The molecular structure of Methanesulfonic acid is H3C−S(=O)2−OH .Chemical Reactions Analysis

MSA is a green acid with a remarkably high solubility for several specialty and base metals including lead, making it an interesting leaching agent for metals . MSA is safer and less toxic than the mineral acids (HCl, H2SO4, HNO3) currently employed for leaching metals from primary and secondary sources .Physical and Chemical Properties Analysis

MSA is a very strong acid (pKa = −1.9). It is very stable against chemical oxidation and reduction, and has no tendency to hydrolyze in water . A useful property is the high solubility of its salts in water: methanesulfonate salts have a much higher solubility in water than sulfate salts .作用机制

安全和危害

属性

CAS 编号 |

33684-80-9 |

|---|---|

分子式 |

C2H6O6S2Zn |

分子量 |

255.6 g/mol |

IUPAC 名称 |

zinc;methanesulfonate |

InChI |

InChI=1S/2CH4O3S.Zn/c2*1-5(2,3)4;/h2*1H3,(H,2,3,4);/q;;+2/p-2 |

InChI 键 |

MKRZFOIRSLOYCE-UHFFFAOYSA-L |

规范 SMILES |

CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Zn+2] |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

A solution of zinc methanesulfonate was prepared from 7 parts zinc oxide, 22.6 parts of a 70% aqueous solution of methanesulfonic acid and 41.4 parts water. To this solution was added 15.5 parts tetraethylenepentamine over a one hour period. A solution of 375.5 parts Example 1 product in 176.7 parts Promar oil was added, and the materials were reacted at 150° C. for two hours under a vacuum of 2 mm of mercury. The product, after dilution with 160.7 parts Promar oil, and filtration, contained 0.40% nitrogen, 0.45% zinc and 0.36% sulfur.

[Compound]

Name

aqueous solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

375.5

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of zinc methanesulfonate was prepared from 7 parts zinc oxide, 22.6 parts of a 70% aqueous solution of methanesulfonic acid and 41.4 parts water. To this solution was added 15.5 parts tetraethylenepentamine over a one hour period. A solution of 375.5 parts Example 1 product in 176.7 parts Promor oil was added, and the materials were reacted at 150° C. for two hours under a vacuum of 2 mm of mercury. The product, after dilution with 160.7 parts Promor oil, and filtration, contained 0.40% nitrogen, 0.45% zinc and 0.36% sulfur.

[Compound]

Name

aqueous solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

375.5

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[(pyridin-4-ylmethyl)sulfanyl]acetate](/img/structure/B8788962.png)

![4-[(3-Chloropropyl)sulfonyl]morpholine](/img/structure/B8789017.png)

![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-[(4-methoxyphenyl)methyl]-](/img/structure/B8789025.png)

![N-[(3-methylphenyl)carbonyl]leucine](/img/structure/B8789042.png)